3-Chloro-4-(oxetan-3-yloxy)aniline
Description
3-Chloro-4-(oxetan-3-yloxy)aniline is an aromatic amine derivative with a chlorine atom at the 3-position and an oxetane-3-yloxy substituent at the 4-position of the aniline ring. Its molecular formula is C₉H₁₀ClNO₂, and its molecular weight is 199.64 g/mol. The oxetane ring introduces conformational strain and polarity, which can influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
3-chloro-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDOICOZICDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-(oxetan-3-yloxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, case analyses, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClNO2, with a molecular weight of approximately 215.65 g/mol. The compound features a chloro group and an oxetane moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro group may enhance lipophilicity, facilitating cellular uptake and interaction with biomolecules. The oxetane ring can also participate in various chemical reactions, potentially leading to the formation of reactive intermediates that influence biological pathways.
Biological Activity Studies
Recent studies have investigated the antibacterial and anticancer properties of this compound:
Antibacterial Activity
A study evaluated the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.98 μg/mL, indicating potent antibacterial activity. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Activity
In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines. For instance, derivatives of this compound showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. This selectivity suggests potential for targeted cancer therapies.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on MRSA : A clinical evaluation demonstrated that derivatives of this compound effectively inhibited MRSA growth in vitro, showing promise for further development as an antibiotic.
- Case Study on Cancer Treatment : Research involving A549 cells revealed that specific derivatives induced apoptosis through caspase activation pathways, suggesting their utility in cancer therapy.
Summary of Findings
| Activity | Target | MIC/IC50 | Mechanism |
|---|---|---|---|
| Antibacterial | MRSA | 0.98 μg/mL | Inhibition of cell wall synthesis |
| Anticancer | A549 lung cancer cells | Varies | Induction of apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares 3-Chloro-4-(oxetan-3-yloxy)aniline with structurally similar compounds, focusing on substituent groups and molecular properties:
Key Differences :
Physicochemical Properties
Solubility and Lipophilicity
- This compound : The oxetane ring increases polarity (calculated LogP ~1.5), improving aqueous solubility compared to aromatic analogs .
- 3-Chloro-4-(3,5-dimethylphenoxy)aniline: Higher LogP (~3.5) due to hydrophobic methyl groups, reducing solubility in polar solvents .
- 4-(Oxetan-3-yloxy)aniline : Lacks chlorine, resulting in lower molecular weight and higher solubility (LogP ~0.9) .
Thermal Stability
- 3-Chloro-4-(4-chlorophenoxy)aniline derivatives: Exhibit higher melting points (~178°C) due to strong intermolecular interactions in crystalline states .
- Oxetane-containing analogs : Lower melting points (estimated 100–120°C) owing to reduced crystallinity from the flexible oxetane ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
